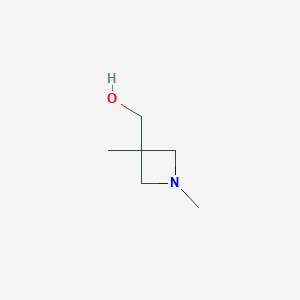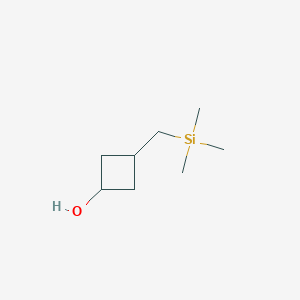
3-(Trimethylsilylmethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is an organosilicon compound. It has a molecular weight of 158.32 . The compound is typically stored at a temperature of 4 degrees Celsius and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “3-(Trimethylsilylmethyl)cyclobutan-1-ol” is1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 158.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis and Molecular Architecture
Studies have highlighted the synthetic versatility of 3-(Trimethylsilylmethyl)cyclobutan-1-ol derivatives in constructing complex molecular architectures. For instance, Altmann et al. (1996) describe the synthesis of linear oligomers of [1,3-diethynyl-2,4-bis(trimethylsilyl)cyclobutadiene]cyclopentadienylcobalt, demonstrating the potential of these compounds in creating oligomeric structures with unique UV-vis spectra properties (Altmann, Enkelmann, Beer, & Bunz, 1996). Similarly, Hashmi, Polborn, & Szeimies (1989) explored the nickel(0)-catalyzed dimerization of 1,2,3-Cycloheptatrien, yielding cyclobutane derivatives, showcasing the chemical reactivity and potential applications in synthesizing cyclobutane-containing molecules (Hashmi, Polborn, & Szeimies, 1989).
Material Science and Photocatalysis
In material science, the creation of novel materials using cyclobutane derivatives has been documented. Maier et al. (2002) synthesized Tetrakis(trimethylsilyl)tetrahedrane, highlighting the thermal stability and potential application in developing new materials with unique stability and structural features (Maier, Neudert, Wolf, Pappusch, Sekiguchi, Tanaka, & Matsuo, 2002). Additionally, Ischay, Anzovino, Du, & Yoon (2008) reported on the efficient visible light photocatalysis of [2+2] enone cycloadditions, utilizing Ru(bipy)3Cl2 as a photocatalyst, demonstrating the role of cyclobutane derivatives in enhancing photocatalytic processes (Ischay, Anzovino, Du, & Yoon, 2008).
Molecular Biology and Drug Design
In the realm of molecular biology and drug design, cyclobutane-containing compounds have been studied for their bioactive properties. Dembitsky (2007) reviewed research on natural cyclobutane-containing alkaloids and synthetic compounds, showcasing their antimicrobial, anticancer, and other biological activities, which underscores the potential of these compounds in therapeutic applications (Dembitsky, 2007).
Propiedades
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLQMGLBSFIALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

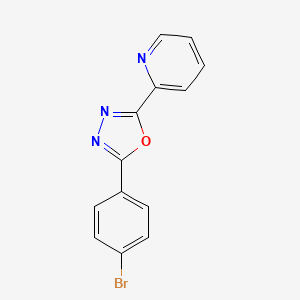
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)
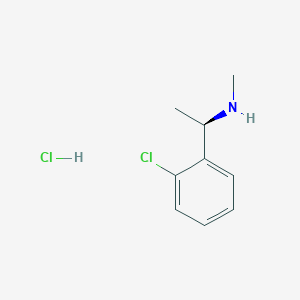


![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)
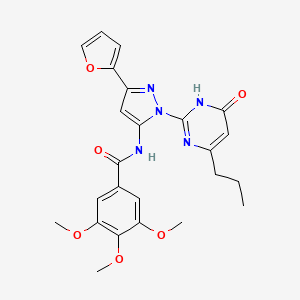
![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
